1-bromo-2-(isocyanatomethyl)benzene
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Overview
Description
1-Bromo-2-(isocyanatomethyl)benzene is an organic compound that features a benzene ring substituted with a bromine atom and an isocyanatomethyl group
Preparation Methods
One common method is the reaction of 2-bromobenzyl alcohol with phosgene to produce the isocyanate derivative . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Bromo-2-(isocyanatomethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The isocyanate group can be oxidized under specific conditions to form corresponding urea derivatives.
Reduction Reactions: The compound can be reduced to form amines or other derivatives depending on the reducing agents used.
Common reagents for these reactions include palladium catalysts for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions. Major products formed from these reactions include substituted benzenes, ureas, and amines.
Scientific Research Applications
1-Bromo-2-(isocyanatomethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of polymers and other complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-bromo-2-(isocyanatomethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the isocyanate group are key functional groups that participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications, such as the formation of polymers or biologically active compounds .
Comparison with Similar Compounds
1-Bromo-2-(isocyanatomethyl)benzene can be compared with other similar compounds, such as:
4-Bromobenzyl isocyanate: Similar structure but with the isocyanate group in the para position.
2-Bromoethylbenzene: Lacks the isocyanate group but has a similar bromine substitution pattern.
Benzyl isocyanate: Contains the isocyanate group but lacks the bromine substitution.
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct reactivity and applications.
Properties
CAS No. |
156276-04-9 |
---|---|
Molecular Formula |
C8H6BrNO |
Molecular Weight |
212 |
Purity |
95 |
Origin of Product |
United States |
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